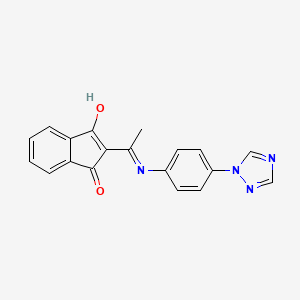

2-(((4-(1,2,4-Triazolyl)phenyl)amino)ethylidene)indane-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(((4-(1,2,4-Triazolyl)phenyl)amino)ethylidene)indane-1,3-dione" is a chemically synthesized molecule that appears to be related to the indane-1,3-dione family. This family of compounds has been the subject of various studies due to their potential biological activities and applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their biological properties, suggesting a potential interest in the synthesis and study of such derivatives for pharmaceutical applications.

Synthesis Analysis

The synthesis of related indane-1,3-dione derivatives typically involves condensation reactions. For instance, one derivative was synthesized by reacting 3,5-dimethyl-1-phenyl-pyrazole-4-carbaldehyde with indane-1,3-dione in ethanol in the presence of pyridine, yielding a high yield of the product . Another synthesis approach involved the condensation of diethyl phthalate and ethyl acetate in the presence of sodium ethoxide, followed by neutralization with sulfuric acid to afford indane-1,3-dione . These methods indicate that the synthesis of the compound would likely involve similar condensation reactions, possibly with the incorporation of a 1,2,4-triazolyl group into the indane-1,3-dione framework.

Molecular Structure Analysis

The molecular structure of indane-1,3-dione derivatives is typically confirmed using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and GC-MS . Additionally, vibrational spectra analysis using FT-IR and FT-Raman spectroscopy, as well as theoretical calculations using density functional methods, have been employed to study the structure of related compounds . These analyses provide detailed information on the geometric parameters, bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecular structure and confirming the identity of the synthesized compounds.

Chemical Reactions Analysis

The indane-1,3-dione derivatives have been used as substrates in various chemical reactions. For example, thiols were converted to their respective disulfides, which were then treated with indane-1,3-dione to yield 2-substituted thiophenyl derivatives . These reactions demonstrate the reactivity of the indane-1,3-dione core and its ability to undergo further chemical transformations, which could be relevant for the modification and functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of indane-1,3-dione derivatives, such as their anticoagulant, analgesic, anti-inflammatory, antifungal, antibacterial, and anticancer activities, have been investigated . Some of these compounds have shown moderate biological activities, which suggests that the compound "this compound" could also possess interesting biological properties worth exploring. Additionally, the theoretical calculations of properties like the frontier orbital energy gap, hyperpolarizability, dipole moment, and polarizability provide insights into the reactivity and stability of these molecules .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Derivatives

Indane-1,3-dione and its derivatives have been extensively studied for their chemical synthesis processes. Research has shown various methods for synthesizing indane-1,3-dione derivatives, which are then evaluated for their potential biological activities. For instance, Giles, Prakash, and Ramseshu (2007) discussed the synthesis of substituted thiophenyl derivatives of indane-1,3-dione, highlighting the various thiols converted to their respective disulphide and treatment with indane-1,3-dione to yield 2-substituted thio phenyl derivatives. These derivatives were investigated for a range of activities including anticoagulant, analgesic, anti-inflammatory, antifungal, antibacterial, and anticancer activities, with some compounds showing moderate activities (Giles, Prakash, & Ramseshu, 2007).

Biological Evaluation

The biological evaluation of indane-1,3-dione derivatives has been a significant area of research. Klimova, Martinez, Klimova, Damian, Ortega, Méndez, Gutiérrez, and Vazquez (2002) investigated the ene reactions of arylmethylenedihydropyrazoles with 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione, yielding monoene adducts. These findings open up potential applications in various biological contexts (Klimova et al., 2002).

Chemical Properties and Reactivity

The chemical properties and reactivity of indane-1,3-dione derivatives have been extensively studied. One research by Solov’eva and Gudriniece (1973) delved into the reactions of azidoheterocyclic compounds with C-H acids, revealing the formation of 1,2,3-triazolyl-6-pyridazones and diazodicarbonyl derivatives. Such studies are crucial in understanding the fundamental chemical behavior of these compounds, which is essential for their application in various scientific and industrial processes (Solov’eva & Gudriniece, 1973).

Applications in Polymer Science

The field of polymer science has also benefited from the study of indane-1,3-dione derivatives. For instance, Mallakpour and Butler (1985) discussed the reactivity of 4-phenyl-l,2,4-triazoline-3,5-dione in Diels-Alder reactions, highlighting its significance in the synthesis of alternating copolymers. These findings have implications for the development of novel materials with specific properties (Mallakpour & Butler, 1985).

Wirkmechanismus

Target of Action

It is known that 1,2,4-triazole-containing compounds, which this compound is a part of, operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .

Mode of Action

The mode of action involves the interaction between the compound and its targets, leading to changes in the biological system. The mechanism of interaction between similar compounds and their targets often involves the formation of carbinolamine by the addition of an amine to a double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to the formation of spiro compounds .

Biochemical Pathways

1,2,4-triazole-containing compounds are known to have a significant effect on various biochemical pathways due to their widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Pharmacokinetics

It is known that 1,2,4-triazole derivatives generally have good pharmacodynamic and pharmacokinetic profiles .

Result of Action

1,2,4-triazole-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Action Environment

It is known that the nature of the heterocyclic substituent on the triazole ring has little effect on the reaction energy, while the mechanism is unchanged .

Eigenschaften

IUPAC Name |

3-hydroxy-2-[C-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]carbonimidoyl]inden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O2/c1-12(17-18(24)15-4-2-3-5-16(15)19(17)25)22-13-6-8-14(9-7-13)23-11-20-10-21-23/h2-11,24H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMUDNOHMSYVNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=CC=C(C=C1)N2C=NC=N2)C3=C(C4=CC=CC=C4C3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{7-[(4-chlorophenyl)methyl]-3,9-dimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-t riazino[4,3-h]purinyl}acetic acid](/img/structure/B3017436.png)

![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B3017438.png)

![3-{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B3017439.png)

![N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3017446.png)

![4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carbonitrile](/img/structure/B3017452.png)

![4-Methyl-3-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B3017453.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B3017456.png)

![7-(3,4-dimethylbenzoyl)-5-(4-fluorobenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B3017457.png)

![N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-phenoxybenzamide](/img/structure/B3017459.png)